molecular formula C13H18N2O3 B4980312 2-methyl-3-nitro-N-(pentan-2-yl)benzamide

2-methyl-3-nitro-N-(pentan-2-yl)benzamide

Cat. No.: B4980312
M. Wt: 250.29 g/mol
InChI Key: NJTSONSSJSIHQR-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-N-(pentan-2-yl)benzamide is a benzamide derivative featuring a methyl group at the 2-position and a nitro group at the 3-position on the benzene ring, with a pentan-2-yl substituent on the amide nitrogen. The pentan-2-yl group contributes to lipophilicity, impacting solubility and bioavailability.

Properties

IUPAC Name

2-methyl-3-nitro-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-6-9(2)14-13(16)11-7-5-8-12(10(11)3)15(17)18/h5,7-9H,4,6H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTSONSSJSIHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(pentan-2-yl)benzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the pentan-2-yl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to an amide formation reaction with pentan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-methyl-3-amino-N-(pentan-2-yl)benzamide.

    Substitution: Halogenated derivatives such as 2-methyl-3-nitro-4-chloro-N-(pentan-2-yl)benzamide.

    Hydrolysis: 2-methyl-3-nitrobenzoic acid and pentan-2-amine.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-methyl-3-nitro-N-(pentan-2-yl)benzamide. For instance, derivatives of benzimidazole, which share structural similarities, have shown significant antibacterial and antifungal activity. A comprehensive review indicated that certain benzimidazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 12.5 µg/ml against various pathogens, including Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties
The anti-inflammatory potential of benzamide derivatives has been documented extensively. Compounds exhibiting similar functionalities to this compound have been found to inhibit cyclooxygenase (COX) enzymes effectively. For example, a series of substituted benzimidazole derivatives demonstrated COX-1 and COX-2 inhibition with IC50 values ranging from 0.0370 to 0.2272 nM .

Analgesic Effects
Some studies have reported significant analgesic effects associated with benzamide derivatives. In animal models, compounds with similar structures exhibited notable reductions in pain response compared to standard analgesics like diclofenac, suggesting their potential as pain relief agents .

Materials Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. Research on nitro-substituted aromatic compounds indicates their utility in developing high-performance polymers that are resistant to thermal degradation and mechanical stress.

Environmental Chemistry

Biodegradability Studies
The environmental impact of synthetic compounds is a growing concern. Investigations into the biodegradability of nitro-substituted benzamides, including this compound, reveal their potential for degradation under specific environmental conditions. Studies suggest that such compounds can undergo reductive transformations in anaerobic environments, leading to less harmful degradation products .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzimidazole derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and enhanced antimicrobial potency, paving the way for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Research on the anti-inflammatory effects of benzamide derivatives showed that certain compounds effectively reduced edema in animal models. The study revealed that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting their therapeutic potential in treating inflammatory diseases .

Data Tables

Application AreaCompound TypeKey Findings
AntimicrobialBenzimidazole DerivativesMIC values as low as 12.5 µg/ml against pathogens
Anti-inflammatoryBenzamide DerivativesIC50 values for COX inhibition: 0.0370 - 0.2272 nM
AnalgesicBenzamide DerivativesSignificant pain relief compared to diclofenac
Environmental ImpactNitro-substituted CompoundsBiodegradable under anaerobic conditions

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(pentan-2-yl)benzamide depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or anticancer effects. The amide group may also play a role in binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-methyl-3-nitro-N-(pentan-2-yl)benzamide with key structural analogs from the literature:

Compound Name Benzamide Substituents N-Substituent Molecular Weight Key Properties/Applications Source
This compound 2-methyl, 3-nitro Pentan-2-yl ~280 (calculated) Hypothesized biological activity N/A
NSC-405020 (3,4-Dichloro-N-(pentan-2-yl)benzamide) 3,4-dichloro Pentan-2-yl 256.7 MMP-14 inhibitor targeting the PEX domain
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl 221.3 N,O-bidentate directing group for C–H functionalization
4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide 4-allyloxy 6-methylpyridin-2-yl 282.3 Negative allosteric modulator of neuronal nicotinic receptors (nAChRs)
2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide 2-methyl, 3-nitro 1,3-thiazol-2-yl 263.3 Structural data available; heteroaromatic substituent

Key Observations:

  • N-Substituent Effects : The pentan-2-yl group in the target compound and NSC-405020 enhances lipophilicity compared to polar substituents like hydroxyl or pyridyl groups. This may improve membrane permeability but reduce aqueous solubility .
  • In contrast, methoxy or methyl groups in analogs () are electron-donating, altering reactivity in catalytic applications .
  • Biological Activity : NSC-405020’s chloro substituents enable specific inhibition of MMP-14, while the target compound’s nitro group could facilitate redox interactions or serve as a synthetic handle for further derivatization .

Biological Activity

2-Methyl-3-nitro-N-(pentan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H18N2O3C_{13}H_{18}N_{2}O_{3} and a molecular weight of approximately 250.29 g/mol. Its structure includes a benzamide moiety with a nitro group and an alkyl substituent, which may influence its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its interaction with various biological targets, particularly in relation to inflammatory responses and immune modulation.

1. Immunomodulatory Effects

Research indicates that compounds with similar structures often exhibit immunomodulatory properties. For instance, studies on related benzamides have shown their ability to act as Toll-like receptor (TLR) agonists, specifically TLR7/8, leading to the induction of interferon-alpha (IFN-α) in human peripheral blood mononuclear cells (PBMCs). This suggests that this compound may also possess similar properties, potentially enhancing immune responses without significant pro-inflammatory cytokine release .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The presence of the nitro group at the 3-position and the pentan-2-yl substitution at the nitrogen atom are likely key determinants of its activity.

Table 1: Comparison of Biological Activities

CompoundActivity TypeTarget Organism/PathwayReference
This compoundImmune modulationTLR7/8 activation
Benzimidazole Derivative AAntibacterialS. aureus
Benzimidazole Derivative BAntifungalC. albicans
Related Compound CAnti-inflammatoryCytokine inhibition

Case Studies

Several case studies have explored the effects of structurally similar compounds in clinical settings:

  • Case Study on TLR Agonists : A study demonstrated that TLR7 agonists could effectively enhance antiviral responses in patients with chronic viral infections, suggesting potential therapeutic applications for compounds like this compound in immunotherapy .
  • Antimicrobial Efficacy : In vitro studies on related benzamide derivatives showed significant inhibition against multi-drug resistant strains of bacteria, highlighting the importance of further exploration into the antimicrobial properties of this compound .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-methyl-3-nitro-N-(pentan-2-yl)benzamide?

The compound can be synthesized via palladium-catalyzed coupling reactions or nucleophilic substitution of activated benzoyl chlorides with pentan-2-amine derivatives. A typical protocol involves reacting 2-methyl-3-nitrobenzoyl chloride with pentan-2-amine in dichloromethane under basic conditions (e.g., pyridine or triethylamine) at room temperature . Purity is ensured through column chromatography (hexane/ethyl acetate gradients) and verified via 1H^1H-NMR and LC-MS.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the compound?

  • 1H^1H-NMR : Key signals include the amide proton at δ 8.2–8.5 ppm (singlet), aromatic protons (δ 7.5–8.1 ppm), and the pentan-2-yl substituent (δ 1.0–1.6 ppm for methyl/methylene groups).
  • IR : Stretching vibrations at ~1650 cm1^{-1} (amide C=O), ~1520 cm1^{-1} (nitro group), and ~3350 cm1^{-1} (N-H). Discrepancies in peak splitting or unexpected signals may indicate incomplete substitution or byproducts .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can predict logP, dipole moments, and electrostatic potential surfaces. Molecular dynamics simulations (GROMACS) assess solubility and aggregation behavior in solvents. PubChem-derived descriptors (e.g., topological polar surface area) aid in bioavailability predictions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS provides unambiguous structural confirmation. For example, torsional angles between the benzamide and pentan-2-yl groups may deviate from computational predictions due to steric hindrance. Software suites like WinGX/ORTEP visualize anisotropic displacement parameters and validate hydrogen bonding (e.g., amide···nitro interactions). Discrepancies between SC-XRD and NMR data often arise from dynamic effects in solution vs. solid-state rigidity .

Q. What strategies optimize regioselectivity during nitration of the benzamide precursor?

Directed nitration at the meta position (C3) is achieved using mixed acid (HNO3_3/H2_2SO4_4) at 0–5°C. Computational modeling (e.g., Fukui indices) identifies electron-deficient aromatic sites. Competing ortho/para nitration byproducts are minimized by steric blocking with the pentan-2-yl group. Reaction progress is monitored via TLC (silica, UV detection) .

Q. How do structure-activity relationships (SAR) guide biological evaluation of this compound?

  • In vitro assays : Replace the nitro group with bioisosteres (e.g., cyano, sulfonamide) to modulate electron-withdrawing effects and binding to targets like enzymes or transporters.
  • X-ray crystallography : Co-crystallization with biological targets (e.g., SARS-CoV-2 PLpro ) reveals critical interactions (e.g., hydrogen bonds with Gln269).
  • Resistance studies : Test against mutant strains (e.g., Mycobacterium tuberculosis H37Ra ) to identify modifications that evade enzymatic degradation.

Q. What analytical methods quantify intermolecular interactions in benzamide derivatives?

  • XRD/FTIR : Detect intercalation or π-π stacking in supramolecular assemblies (e.g., kaolinite intercalation analogs ).
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd_d) to biological macromolecules.
  • Molecular docking (AutoDock Vina) : Predict binding poses using PDB structures (e.g., 6ZLH for azobenzamide inhibitors ).

Methodological Considerations

Q. How to address discrepancies between theoretical and experimental logP values?

Experimental logP is determined via shake-flask (octanol/water) or HPLC retention time. Deviations from DFT-predicted values may arise from unaccounted solvation effects or intramolecular hydrogen bonding. Multi-parameter QSAR models incorporating Hammett constants improve accuracy .

Q. What protocols validate the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC.
  • Light sensitivity : UV-Vis spectroscopy tracks nitro group reduction under UV irradiation.
  • Metabolic stability : Liver microsome assays identify cytochrome P450-mediated oxidation .

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